N-Spiro[4.5]decan-10-ylprop-2-enamide
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Overview
Description
“N-Spiro[4.5]decan-10-ylprop-2-enamide” is a chemical compound that belongs to the class of spiro compounds . Spiro compounds are characterized by having at least two molecular rings with only one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom .
Synthesis Analysis
The synthesis of spiro[4.5]decanes, which is the core structure of “this compound”, has been studied . A Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes was used to construct a series of products containing spiro[4.5]decane skeletons . This process featured a simple operation procedure, mild reaction conditions, and good functional group tolerance .Molecular Structure Analysis
The molecular structure of spiro[4.5]decanes, like “this compound”, is unique. They are fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving spiro[4.5]decanes are complex and involve multiple steps . The Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes involves a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle . This cycle includes tandem oxidative cyclometallation/reductive elimination/selective oxidative addition/selective reductive elimination/reductive elimination steps .Properties
IUPAC Name |
N-spiro[4.5]decan-10-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12(15)14-11-7-3-4-8-13(11)9-5-6-10-13/h2,11H,1,3-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRQALKYGLQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC12CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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